![molecular formula C17H12ClN3OS B3016871 3-(4-chlorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536715-26-1](/img/structure/B3016871.png)
3-(4-chlorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(4-chlorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a heterocyclic molecule that includes several functional groups and substituents, such as a 4-chlorophenyl group and a methylthio group. This compound is structurally related to various synthesized derivatives that have been studied for their potential applications in pharmaceuticals and materials science due to their interesting chemical and biological properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including the aza-Wittig reaction, as seen in the synthesis of 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one derivatives . These reactions typically involve the formation of intermediates such as phosphoranylideneamino derivatives, which are then reacted with isocyanates to form carbodiimide derivatives. These derivatives can be further treated with amines or phenols to yield the final compounds . The synthesis methods are designed to introduce various substituents at specific positions on the heterocyclic core, allowing for the exploration of different chemical and biological activities.
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice . For instance, the crystal structure of a similar compound, 3-(4-chlorophenyl)-8-cyano-2-(di-isopropylamino)-5-methyl-7-(methylthio)-pyrido[4,3-d]pyrimidine-4(3H)-one, reveals that the ring atoms in the pyridopyrimidinone moiety are almost coplanar, and the structure features intramolecular hydrogen bonds and weak C···π interactions . These structural features can influence the physical properties and reactivity of the compound.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of various functional groups and the overall molecular structure. For example, the presence of a methylthio group can participate in various chemical reactions, such as oxidation or substitution, which can further modify the compound's properties . The chlorophenyl group can also undergo reactions such as Suzuki coupling, which is often used to create biaryl compounds with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. For example, the planarity and conjugation within the molecule can affect its electronic properties and interaction with light, which is important for applications in materials science . The presence of substituents like chlorophenyl and methylthio groups can also influence the compound's lipophilicity, which is a critical factor in drug design for determining the compound's ability to cross cell membranes .
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
This compound is part of research efforts focused on synthesizing heterocyclic compounds, which have broad applications in pharmaceuticals, agrochemicals, and materials science. The reaction of similar structures with active methylene compounds leads to the formation of various heterocycles like pyrimidinones and thiazole derivatives, which are essential in developing new therapeutic agents and materials with specific electronic properties (Shibuya, 1984).
Pharmaceutical Applications
In pharmaceutical research, compounds with similar structures have been synthesized and evaluated for their antimicrobial activity. The structural modification of pyrimidine derivatives, for instance, has led to the discovery of new antimicrobial agents, highlighting the therapeutic potential of such compounds in treating infectious diseases (Abdelghani et al., 2017).
Material Science and Organic Electronics
In the field of material science, derivatives of this compound have been explored for their electronic properties. The synthesis and characterization of related compounds have been integral in developing conductive polymers and organic electronic devices. These materials are crucial for various applications, including solar cells, organic light-emitting diodes (OLEDs), and sensors (Segura et al., 2006).
Corrosion Inhibition
Research into triazole derivatives, which share a thematic chemical resemblance, has demonstrated significant potential in corrosion inhibition, particularly for protecting mild steel in hydrochloric acid environments. This application is critical in industrial processes where corrosion resistance is paramount, indicating the broad utility of such compounds in materials engineering and maintenance (Bentiss et al., 2007).
Antimycobacterial Activity
Compounds structurally related to 3-(4-chlorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one have been synthesized and evaluated for their antimycobacterial activity. This research contributes to the ongoing search for effective treatments against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, showcasing the potential of these compounds in addressing global health challenges (Biava et al., 2008).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3OS/c1-23-17-20-14-12-4-2-3-5-13(12)19-15(14)16(22)21(17)11-8-6-10(18)7-9-11/h2-9,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILBYTAQZXYOPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Cl)NC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3016788.png)
![4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3016791.png)
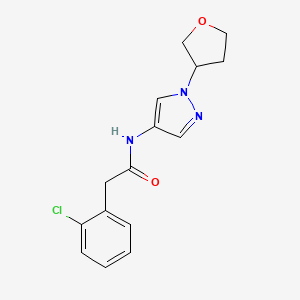
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea](/img/structure/B3016793.png)

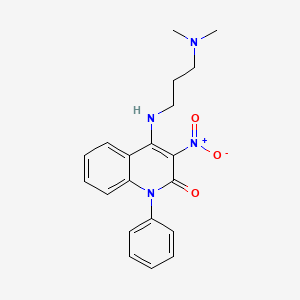
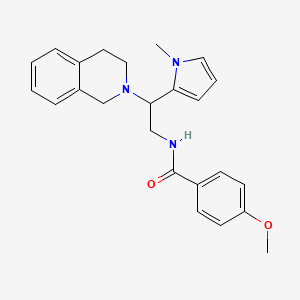
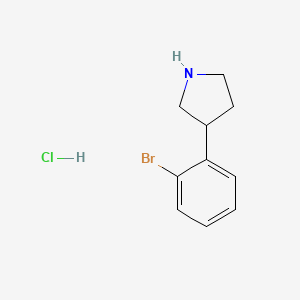
![4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B3016802.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B3016803.png)
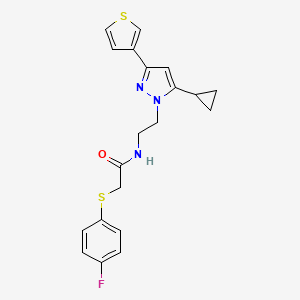
![10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride](/img/structure/B3016805.png)
![2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde](/img/structure/B3016807.png)
